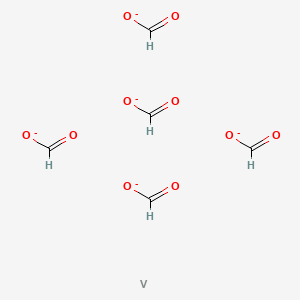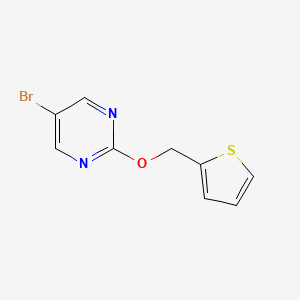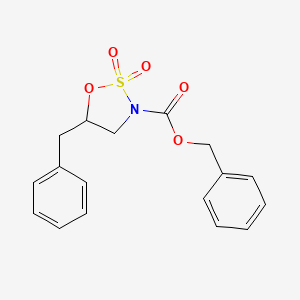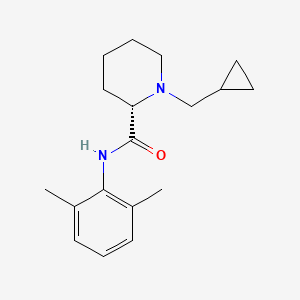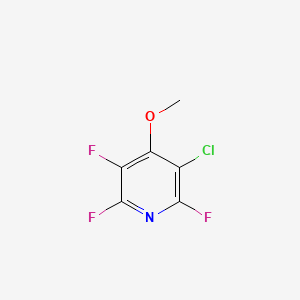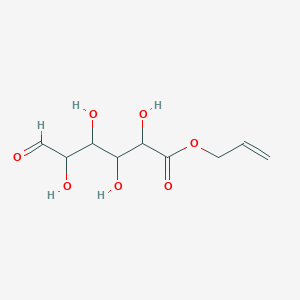
2-Nitro-benzenebutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-benzenebutanol is an organic compound that features a nitro group (-NO2) attached to a benzene ring, which is further connected to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitro-benzenebutanol can be synthesized through several methodsThe nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group onto the benzene ring .
Another method involves the Henry reaction (nitroaldol reaction), where an aldehyde reacts with nitromethane in the presence of a base to form a β-nitro alcohol, which can then be further processed to introduce the butanol chain .
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis with heterogeneous catalysts. This method allows for efficient and scalable production, minimizing the use of excess reagents and harsh conditions .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-benzenebutanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to a hydroxylamine or an amine under specific conditions.
Substitution: The nitro group can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the nitro group.
Major Products
Oxidation: Produces nitroso compounds or nitro alcohols.
Reduction: Produces amines or hydroxylamines.
Substitution: Produces substituted benzene derivatives.
Scientific Research Applications
2-Nitro-benzenebutanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, perfumes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Nitro-benzenebutanol involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various biomolecules. These interactions can lead to the formation of covalent bonds or the generation of reactive oxygen species, which can affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: Contains a carboxylic acid group instead of a butanol chain.
Nitrobenzene: Lacks the butanol chain and is a simpler aromatic nitro compound.
2-Nitrobenzyl alcohol: Similar structure but with a hydroxyl group instead of a butanol chain.
Uniqueness
2-Nitro-benzenebutanol is unique due to its combination of a nitro group and a butanol chain, which imparts distinct chemical properties and reactivity compared to other nitrobenzene derivatives. This uniqueness makes it valuable in specific synthetic applications and industrial processes.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
4-(2-nitrophenyl)butan-1-ol |
InChI |
InChI=1S/C10H13NO3/c12-8-4-3-6-9-5-1-2-7-10(9)11(13)14/h1-2,5,7,12H,3-4,6,8H2 |
InChI Key |
UTMZNLRWJVJLBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12064137.png)
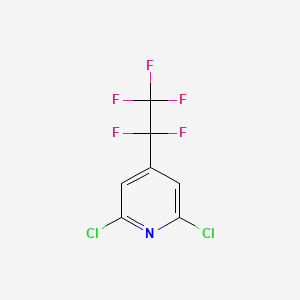

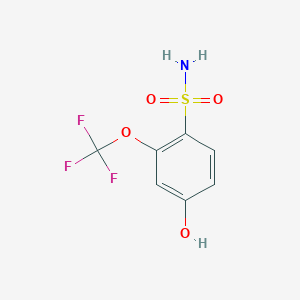
![tert-butyl N-[3-(2-hydroxyethylamino)cyclohexyl]carbamate](/img/structure/B12064145.png)
